molecular formula C11H14ClNO2 B1422357 trans-4-Phenyl-L-proline hydrochloride CAS No. 90657-53-7

trans-4-Phenyl-L-proline hydrochloride

Cat. No.: B1422357
CAS No.: 90657-53-7
M. Wt: 227.69 g/mol
InChI Key: LWFBRHSTNWMMGN-UXQCFNEQSA-N
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Description

Trans-4-Phenyl-L-proline hydrochloride: is an organic compound that appears as a white crystalline solid. It is soluble in water and alcohol-based solvents and is known for its chemical and thermal stability . This compound is a derivative of proline, an amino acid, and features a phenyl group attached to the fourth carbon of the proline ring, making it a valuable chiral building block in organic synthesis.

Mechanism of Action

Target of Action

Trans-4-Phenyl-L-Proline Hydrochloride primarily targets the proline-4-hydroxylase (P4H) enzyme . This enzyme is responsible for catalyzing the conversion of L-proline to trans-4-hydroxy-L-proline . The P4H enzyme plays a crucial role in the synthesis of collagen, a key structural protein in animals and humans .

Mode of Action

The compound interacts with its target, the P4H enzyme, by serving as a substrate for the enzyme . The P4H enzyme introduces an oxygen atom into L-proline to produce trans-4-hydroxy-L-proline . This reaction is a key step in the synthesis of collagen .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the trans-4-hydroxy-L-proline synthesis pathway . This pathway involves the conversion of L-proline to trans-4-hydroxy-L-proline, a valuable amino acid used in various fields such as medicine, food, and cosmetics . The compound’s interaction with the P4H enzyme is a critical step in this pathway .

Result of Action

The primary result of the action of this compound is the production of trans-4-hydroxy-L-proline . This compound is a value-added amino acid that has wide applications in medicine, food, and cosmetics . It can be used to synthesize a variety of chiral molecules, such as glutamate analogs, kainic acids, and natural products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the P4H enzyme, which the compound targets, is known to be optimal at a pH of approximately 7.0 and a temperature of 25 °C . Therefore, changes in these environmental conditions could potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Phenyl-L-proline hydrochloride typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves reacting a proline derivative with benzene in the presence of the Lewis acid to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and continuous feeding methods are used to control the reaction environment. For instance, the rate of sugar supplementation and the control of dissolved oxygen concentrations during fermentation are critical factors .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Phenyl-L-proline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C).

    Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce cyclohexyl derivatives .

Comparison with Similar Compounds

Uniqueness: Trans-4-Phenyl-L-proline hydrochloride is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other proline derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBRHSTNWMMGN-UXQCFNEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678234
Record name (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90657-53-7
Record name L-Proline, 4-phenyl-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90657-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-Phenyl-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 4-phenyl-, hydrochloride (1:1), (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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